molecular formula C12H13F3O3 B2905770 1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol CAS No. 2411219-47-9

1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol

Cat. No. B2905770
CAS RN: 2411219-47-9
M. Wt: 262.228
InChI Key: SIOXZELZTWRRDW-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol, commonly known as TFOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFOP is a chiral molecule that contains a trifluoromethyl group, an epoxide ring, and a hydroxyl group. TFOP has shown potential in various scientific fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Regio- and Diastereoselective Synthesis

A potent cholesteryl ester transfer protein (CETP) inhibitor was synthesized through a regio- and diastereoselective ring-opening process. This process involved the use of (S)-(−)-2-(trifluoromethyl)oxirane and achieved excellent chemical and optical purities without requiring rare earth metal salts or column chromatography for purification. The procedure highlights an environmentally friendly approach with high yields and purity levels, showcasing the compound's potential in medicinal chemistry and drug development (Li et al., 2010).

Stereocontrolled Access and Applications

1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was synthesized with high enantiomeric purity using a lipase-mediated kinetic resolution. The resolved alcohol was successfully converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating the utility of the compound in synthesizing other valuable chemical entities. This application is crucial for developing new materials and chemicals with specific properties (Shimizu, Sugiyama, & Fujisawa, 1996).

Alkylation and Electrophilic Reactions

The compound and its derivatives have been used in superacidic conditions to catalyze the alkylation of benzene with cyclic ethers, leading to the formation of phenyl-substituted compounds via Friedel–Crafts-type alkylation. This research underscores the compound's role in facilitating complex chemical reactions that are foundational in organic synthesis and the production of various industrial chemicals (Molnár et al., 2003).

Spectroelectrochemical Properties

The study of peripherally tetra-substituted phthalocyanine bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol and its metallo compounds revealed valuable insights into their electrochemical and spectroelectrochemical properties. This research has implications for the development of materials and devices in the fields of electronics and photonics, showcasing the compound's potential in advanced technological applications (Aktaş Kamiloğlu et al., 2018).

Hydrophobic Coatings and Polymer Synthesis

The compound has been utilized in the synthesis of branched oligosiloxanes for creating stable hydrophobic coatings on surfaces like glass and aluminum. This application is particularly relevant in materials science and engineering, where the development of hydrophobic surfaces can lead to advancements in various industries, including automotive, aerospace, and consumer electronics (Shkinev et al., 2021).

properties

IUPAC Name

1,1,1-trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-11(16,12(13,14)15)8-2-4-9(5-3-8)17-6-10-7-18-10/h2-5,10,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOXZELZTWRRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2CO2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol

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